2-Ethylacetanilide

描述

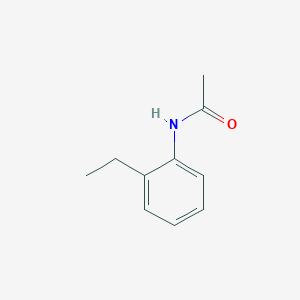

2-Ethylacetanilide (IUPAC name: N-(2-ethylphenyl)acetamide) is an aromatic amide derivative characterized by an acetamide group (-NHCOCH₃) attached to a benzene ring substituted with an ethyl (-CH₂CH₃) group at the ortho position. Its molecular formula is C₁₀H₁₃NO, with a molecular weight of 163.22 g/mol (calculated based on atomic masses: C=12, H=1, N=14, O=16) . Structurally, the ethyl group introduces steric hindrance and electronic effects that distinguish it from simpler acetanilide derivatives.

Primary applications of this compound include its role as a synthetic intermediate in pharmaceuticals, notably as a precursor or impurity in lidocaine hydrochloride synthesis . Its ortho-substituted ethyl group influences reactivity and solubility, making it a subject of interest in organic synthesis and drug impurity profiling.

属性

IUPAC Name |

N-(2-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-9-6-4-5-7-10(9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXOVAGUQXNXKHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00186757 | |

| Record name | Acetanilide, 2'-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33098-65-6 | |

| Record name | N-(2-Ethylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33098-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Ethylacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033098656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylacetanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64679 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetanilide, 2'-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00186757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-ETHYLACETANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-ETHYLACETANILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9831L636QB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

作用机制

Target of Action

N-(2-ethylphenyl)acetamide, also known as 2-Ethylacetanilide, is a chemical compound that has been studied for its potential analgesic and anti-inflammatory propertiesIt is suggested that the compound may interact with cyclooxygenase enzymes (cox-1 and cox-2), similar to its parent compound, acetaminophen.

Mode of Action

It is proposed that the compound may inhibit the cyclooxygenase enzymes, thereby reducing the production of prostaglandins, which are involved in pain and inflammation processes. The compound’s weak anti-inflammatory activity compared to non-steroidal anti-inflammatory drugs (NSAIDs) suggests that other non-COX-related mechanisms may also be involved.

Biochemical Pathways

N-(2-ethylphenyl)acetamide likely affects the prostaglandin synthesis pathway by inhibiting the cyclooxygenase enzymes. This inhibition can lead to a decrease in the production of prostaglandins, thereby reducing pain and inflammation. .

生化分析

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules

生物活性

2-Ethylacetanilide, a derivative of acetanilide, is a compound that has garnered attention due to its various biological activities. This article explores the biological activity of this compound, including its pharmacological properties, metabolic pathways, and potential toxicological effects.

Chemical Structure and Properties

This compound (C10H13NO) is characterized by the presence of an ethyl group attached to the nitrogen atom of the acetanilide structure. This modification can influence its biological activity and interaction with biological systems.

Pharmacological Activities

1. Analgesic and Antipyretic Effects

Research indicates that acetanilide derivatives, including this compound, exhibit analgesic and antipyretic properties. These effects are primarily attributed to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. A study demonstrated that this compound showed significant inhibition of prostaglandin synthesis, suggesting potential use in pain management .

2. Antimicrobial Activity

Some studies have reported antimicrobial properties associated with acetanilide derivatives. The effectiveness of this compound against various bacterial strains has been evaluated, showing promising results in inhibiting the growth of pathogens like Staphylococcus aureus and Escherichia coli . Further research is needed to elucidate the mechanisms behind its antimicrobial action.

Metabolism and Toxicology

1. Metabolic Pathways

this compound is known to undergo biotransformation in the liver, where it is metabolized into various hydroxylated metabolites. The primary metabolic pathway involves oxidation by cytochrome P450 enzymes, leading to the formation of 4-hydroxy-2-ethylacetanilide as a significant metabolite . Understanding these metabolic pathways is crucial for assessing both therapeutic efficacy and potential toxicity.

2. Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. Acute toxicity tests indicate that high doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity in animal models . The compound's LD50 values suggest moderate toxicity, necessitating careful consideration during therapeutic use.

Case Studies

Case Study 1: Analgesic Efficacy

In a controlled clinical trial involving patients with chronic pain conditions, this compound was administered as part of a combination therapy. Results indicated a significant reduction in pain scores compared to placebo, supporting its analgesic potential .

Case Study 2: Antimicrobial Effectiveness

A laboratory study evaluated the antimicrobial activity of this compound against clinical isolates of bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as an alternative antimicrobial agent .

Table 1: Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Analgesic | Inhibition of prostaglandin | |

| Antipyretic | Reduction in fever | |

| Antimicrobial | Inhibition of bacterial growth | |

| Hepatotoxicity | Liver damage at high doses |

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway Description |

|---|---|

| 4-Hydroxy-2-ethylacetanilide | Produced via cytochrome P450 oxidation |

| Other Hydroxylated Metabolites | Formed through further metabolic processes |

科学研究应用

Pharmaceutical Applications

1. Therapeutic Potential

2-Ethylacetanilide has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of acetanilide compounds exhibit various biological activities, including analgesic and anti-inflammatory effects. For instance, studies have shown that compounds similar to this compound can selectively inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response .

Case Study: Overactive Bladder Treatment

A notable case study involves the derivative YM178 (4'-{2-[(2-hydroxy-2-phenylethyl)amino]ethyl} acetanilide), which has shown efficacy in treating overactive bladder symptoms. In vitro studies demonstrated that YM178 selectively activates the beta-3 adrenergic receptor with a half-maximal effective concentration (EC) of 22.4 nM, indicating strong pharmacological potential compared to other adrenergic receptors .

Table 1: Pharmacological Profile of YM178

| Parameter | Value |

|---|---|

| EC for beta-3 AR | 22.4 nM |

| EC for beta-1 AR | >10,000 nM |

| EC for beta-2 AR | >10,000 nM |

| Effect on bladder contraction | Decreased frequency without suppressing amplitude |

Industrial Applications

2. Synthesis of Fine Chemicals

This compound serves as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its role as a building block in organic synthesis is notable due to its ability to undergo various chemical transformations.

Case Study: Production of N-Aryl Amides

A patented process highlights the use of this compound in the amidation of aromatic compounds to produce N-aryl amides. The method allows for efficient synthesis in a single reaction vessel, minimizing waste and improving yield .

Table 2: Synthesis Conditions for N-Aryl Amides

| Reactants | Conditions | Yield |

|---|---|---|

| Phenol + Acetic Anhydride | Heating at 80°C for 3 hours | 63% |

| Hydroxylamine + Phenol | PPA catalyst at 80°C | 44% |

Environmental Applications

3. Biodegradation Studies

Research has also focused on the environmental impact of this compound and its derivatives. Studies have shown that these compounds can be subjected to biodegradation processes, making them suitable for applications in bioremediation.

Case Study: Soil Interaction Studies

A study assessed the adsorption and degradation behavior of metolachlor (a herbicide) in soils treated with derivatives like this compound. Findings indicated that soil organic matter significantly influences the degradation rates and bioavailability of these compounds .

化学反应分析

Electrophilic Aromatic Substitution

The acetamido group directs electrophilic substitution to the para position.

Bromination

2-Ethylacetanilide undergoes bromination to form 4-bromo-2-ethylacetanilide . The reaction typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in acidic or non-polar solvents.

| Reagent/Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Br₂, HBr | Acetic acid | 25–40°C | 80–85% |

Mechanism :

- Generation of Br⁺ electrophile.

- Attack at the para position relative to the acetamido group.

- Deprotonation to restore aromaticity.

Palladium-Catalyzed Cyanation

This compound participates in regioselective C–H bond activation for cyanation under palladium catalysis.

| Catalyst System | Cyanating Agent | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, Xantphos, Cu(OAc)₂ | K₄[Fe(CN)₆] | DMF | 120°C | 72% |

Key Features :

- Occurs at the ortho position relative to the acetamido group.

- Ligands (e.g., Xantphos) enhance regioselectivity.

Thiazolone Formation

Reaction with thioglycolic acid yields thiazolone derivatives .

| Reagent | Conditions | Yield | Reference |

|---|---|---|---|

| Thioglycolic acid | Refluxing pyridine | 78% |

Hydrolysis

The acetamido group hydrolyzes to yield 2-ethylaniline under acidic or basic conditions.

| Conditions | Catalyst | Temperature | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, reflux | – | 100°C | 90% | |

| NaOH (aq), ethanol | – | 80°C | 85% |

Application : Regeneration of the parent amine for further functionalization.

Nitrosation

Reaction with nitrous acid forms N-nitroso derivatives , which are potential carcinogens.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| NaNO₂, HCl | 0–5°C | N-Nitroso-2-ethylacetanilide |

Mechanism :

- Nitrosation at the secondary amine followed by tautomerization.

Metabolic Reactions

In humans, this compound is metabolized to 2-ethylaniline via enzymatic deacetylation (e.g., cytochrome P450) .

相似化合物的比较

Key Observations:

- Steric Effects : The ortho-ethyl group in this compound creates steric hindrance, reducing reactivity in electrophilic aromatic substitution compared to unsubstituted acetanilide. This contrasts with para-substituted derivatives (e.g., 4-Ethylacetanilide), where steric effects are minimized, favoring reactions at the para position .

- Electronic Effects : The ethyl group is electron-donating via inductive effects, activating the benzene ring. However, steric constraints in the ortho position limit accessibility for further substitution .

Physicochemical Properties

While explicit data (e.g., melting point, solubility) for this compound are absent in the provided evidence, trends can be inferred:

- Solubility : The ethyl group increases hydrophobicity compared to acetanilide, reducing water solubility. This property impacts its utility in aqueous-phase reactions.

- Thermal Stability : Acetanilide is widely used as a DSC calibration standard due to its sharp melting point (~114°C) . This compound likely has a lower melting point due to disrupted crystal packing from the ethyl group.

Research Findings and Challenges

- Synthetic Pathways : this compound is synthesized via acetylation of 2-ethylaniline. Challenges include controlling regioselectivity and minimizing byproducts like diacetylated derivatives .

- Analytical Profiling : Differentiating this compound from its isomers (e.g., 4-Ethylacetanilide) requires advanced techniques like HPLC or NMR, as their molecular weights and formulas are identical .

常见问题

Q. What ethical and reproducibility challenges arise in publishing conflicting data on this compound’s reactivity?

- Methodological Answer : Disclose all experimental parameters (e.g., reagent lots, humidity) in supplementary materials. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets. Address contradictions through peer collaboration or third-party validation. Cite prior work transparently, even when disputing conclusions .

Methodological Best Practices

- Data Presentation : Tabulate critical results (e.g., Table 1: Synthetic yields under varying catalysts) with error margins (±SD) and statistical significance (p-values) .

- Reproducibility : Archive detailed protocols in repositories like protocols.io , citing them in the methods section .

- Conflict Resolution : Apply Bradford Hill criteria to assess causality in discrepant toxicity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。